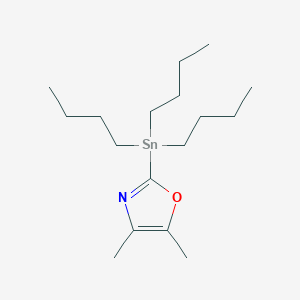
2-Tributyltin-4,5-dimethyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tributyltin-4,5-dimethyl-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is a key feature of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tributyltin-4,5-dimethyl-1,3-oxazole typically involves the reaction of tributyltin chloride with 4,5-dimethyl-1,3-oxazole in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride and potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Tributyltin-4,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced tin species and modified oxazole rings.
Substitution: The tributyltin groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various oxazole derivatives, organotin compounds with different functional groups, and reduced tin species.
Aplicaciones Científicas De Investigación
2-Tributyltin-4,5-dimethyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Tributyltin-4,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The tributyltin groups can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, the oxazole ring can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive oxygen species and other intermediates that contribute to its biological activity.
Comparación Con Compuestos Similares
2-Tributyltin-4,5-dimethyl-1,3-oxazole can be compared with other similar compounds, such as:
Tributyltin chloride: A simpler organotin compound with similar biological activities but lacking the oxazole ring.
4,5-Dimethyl-1,3-oxazole: A compound with similar structural features but lacking the tributyltin groups.
Tributyltin oxide: Another organotin compound with different oxidation states and biological activities.
The uniqueness of this compound lies in the combination of the tributyltin groups and the oxazole ring, which imparts unique chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C17H33NOSn |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


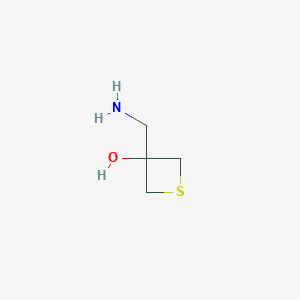
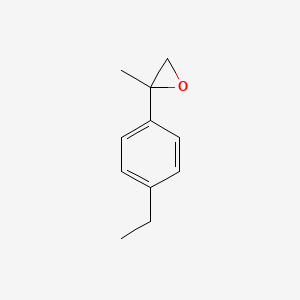
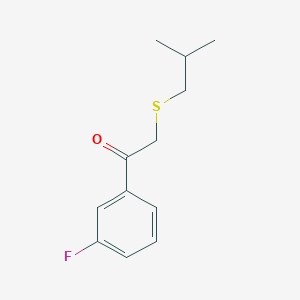
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)

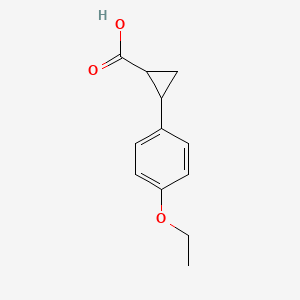


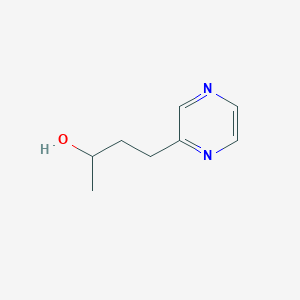

![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
